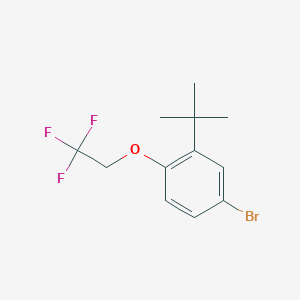

4-Bromo-2-(tert-butyl)-1-(2,2,2-trifluoroethoxy)benzene

Description

4-Bromo-2-(tert-butyl)-1-(2,2,2-trifluoroethoxy)benzene (C₁₂H₁₄BrF₃O) is a halogenated aromatic compound featuring a bromine atom at the para position, a tert-butyl group at the ortho position, and a trifluoroethoxy substituent at the meta position. This structure combines steric bulk (tert-butyl) and electron-withdrawing properties (trifluoroethoxy), making it valuable in medicinal chemistry and materials science. Its synthesis typically involves multi-step alkylation and halogenation reactions, as inferred from analogous procedures in the literature .

Properties

IUPAC Name |

4-bromo-2-tert-butyl-1-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrF3O/c1-11(2,3)9-6-8(13)4-5-10(9)17-7-12(14,15)16/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCCKYNYNQNYUJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)Br)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(tert-butyl)-1-(2,2,2-trifluoroethoxy)benzene typically involves multiple steps:

tert-Butylation: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride (t-BuCl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

Trifluoroethoxylation: The trifluoroethoxy group can be added through a nucleophilic substitution reaction using 2,2,2-trifluoroethanol (CF3CH2OH) and a suitable base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

Reduction: Reduction reactions may target the bromine atom, converting it to a hydrogen atom or other substituents.

Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution of the bromine atom with a methoxy group would yield 4-Methoxy-2-(tert-butyl)-1-(2,2,2-trifluoroethoxy)benzene.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-Bromo-2-(tert-butyl)-1-(2,2,2-trifluoroethoxy)benzene is . The presence of bromine and trifluoroethoxy groups contributes to its reactivity and solubility characteristics, making it suitable for specific applications in organic synthesis and pharmaceuticals.

Medicinal Chemistry

4-Bromo-2-(tert-butyl)-1-(2,2,2-trifluoroethoxy)benzene has been investigated for its potential as a therapeutic agent. Its structural features suggest it may act as an inhibitor for various biological targets. For example:

- Case Study: Lipase Inhibition

Research has indicated that compounds similar to 4-Bromo-2-(tert-butyl)-1-(2,2,2-trifluoroethoxy)benzene can inhibit monoacylglycerol lipase (MAGL), which is relevant in the treatment of obesity and pain management . The trifluoroethoxy group enhances binding affinity to the enzyme.

Material Science

The compound's properties make it suitable for use in developing advanced materials:

- Case Study: Polymer Synthesis

The incorporation of 4-Bromo-2-(tert-butyl)-1-(2,2,2-trifluoroethoxy)benzene into polymer matrices has been explored. It serves as a functional monomer that imparts thermal stability and hydrophobic characteristics to the resulting polymers. This application is particularly valuable in creating coatings and sealants with enhanced performance .

Data Tables

Mechanism of Action

The mechanism of action for 4-Bromo-2-(tert-butyl)-1-(2,2,2-trifluoroethoxy)benzene would depend on its specific application. In general, the compound’s effects are likely mediated by interactions with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoroethoxy group can influence the compound’s lipophilicity and binding affinity, while the bromine atom and tert-butyl group can affect its reactivity and stability.

Comparison with Similar Compounds

Key Compounds for Comparison:

1-Bromo-4-(2,2,2-trifluoroethoxy)benzene (C₈H₆BrF₃O)

- Substituents : Bromine (para), trifluoroethoxy (meta).

- Key Differences : Lacks the tert-butyl group, reducing steric hindrance.

- Applications : Intermediate in Suzuki coupling reactions; used in ligand synthesis for catalysis .

4-Bromo-2-chloro-1-(trifluoromethoxy)benzene (C₇H₃BrClF₃O)

- Substituents : Bromine (para), chloro (ortho), trifluoromethoxy (meta).

- Key Differences : Chloro substituent introduces moderate steric/electronic effects compared to tert-butyl.

- Applications : Building block for agrochemicals; higher reactivity in nucleophilic substitutions due to chloro group .

1-Bromo-2-methyl-4-(trifluoromethoxy)benzene (C₈H₆BrF₃O)

Table 1: Structural and Physical Properties Comparison

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Positions) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| 4-Bromo-2-(tert-butyl)-1-(2,2,2-trifluoroethoxy)benzene | C₁₂H₁₄BrF₃O | 313.14 | Br (4), t-Bu (2), OCH₂CF₃ (1) | Not reported | Drug intermediates, polymers |

| 1-Bromo-4-(2,2,2-trifluoroethoxy)benzene | C₈H₆BrF₃O | 259.03 | Br (4), OCH₂CF₃ (1) | 45–47 | Catalysis, ligands |

| 4-Bromo-2-chloro-1-(trifluoromethoxy)benzene | C₇H₃BrClF₃O | 275.45 | Br (4), Cl (2), OCF₃ (1) | 12–14 | Agrochemical synthesis |

| 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene | C₈H₆BrF₃O | 261.04 | Br (4), CH₃ (2), OCF₃ (1) | 30–32 | OLED materials |

Biological Activity

4-Bromo-2-(tert-butyl)-1-(2,2,2-trifluoroethoxy)benzene is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

- IUPAC Name : 4-Bromo-2-(tert-butyl)-1-(2,2,2-trifluoroethoxy)benzene

- Molecular Formula : C12H12BrF3O

- Molecular Weight : 341.12 g/mol

- CAS Number : 2379322-16-2

The biological activity of 4-Bromo-2-(tert-butyl)-1-(2,2,2-trifluoroethoxy)benzene can be attributed to its structural features that allow it to interact with various biological targets. The trifluoroethoxy group enhances lipophilicity and stability, potentially leading to increased membrane permeability and bioavailability.

Potential Mechanisms:

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, which can contribute to cellular protection against oxidative stress.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways or signaling cascades, influencing cellular functions and disease processes.

- Receptor Interaction : The compound could interact with various receptors, modulating physiological responses.

Biological Activity Studies

Research on the biological activity of similar compounds has provided insights into the potential effects of 4-Bromo-2-(tert-butyl)-1-(2,2,2-trifluoroethoxy)benzene.

Table 1: Summary of Biological Activities

Case Studies

-

Inhibition of RAD51 Protein :

A study focused on compounds structurally similar to 4-Bromo-2-(tert-butyl)-1-(2,2,2-trifluoroethoxy)benzene found that modifications in the aromatic region significantly influenced RAD51 inhibition. The introduction of bulky groups enhanced inhibitory activity against homologous recombination processes in cancer cells . -

Cytotoxicity Against Cancer Cells :

Another investigation assessed the cytotoxic effects of related compounds on various cancer cell lines. Results indicated that certain derivatives led to reduced cell viability and induced apoptosis, highlighting their potential as anticancer agents . -

Antioxidant Activity :

A comparative analysis demonstrated that related compounds could effectively scavenge free radicals in vitro. This suggests that 4-Bromo-2-(tert-butyl)-1-(2,2,2-trifluoroethoxy)benzene may possess similar protective effects against oxidative stress .

Q & A

Q. Q1: What are the standard synthetic routes for preparing 4-Bromo-2-(tert-butyl)-1-(2,2,2-trifluoroethoxy)benzene?

A: The synthesis typically involves sequential functionalization of a benzene ring. A plausible route includes:

Introduction of the tert-butyl group : Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid (e.g., AlCl₃) under anhydrous conditions.

Trifluoroethoxy group installation : Nucleophilic aromatic substitution (SNAr) with 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., K₂CO₃) at elevated temperatures (80–100°C).

Bromination : Electrophilic bromination using Br₂ with FeBr₃ as a catalyst at 0–25°C to achieve regioselective bromination at the 4-position .

Characterization : Confirm structure via ¹H/¹³C NMR (e.g., tert-butyl singlet at ~1.3 ppm, trifluoroethoxy –CF₃ triplet in ¹⁹F NMR) and GC-MS for purity assessment .

Advanced Synthesis: Competing Reactions

Q. Q2: How can competing side reactions (e.g., di-bromination or ortho-substitution) during bromination be minimized?

A: Key factors include:

- Catalyst control : FeBr₃ enhances para-selectivity by stabilizing the σ-complex intermediate. Lower catalyst loading (5–10 mol%) reduces over-bromination .

- Temperature modulation : Slow addition of Br₂ at 0°C suppresses kinetic di-bromination.

- Steric effects : The bulky tert-butyl group at the 2-position inherently blocks ortho-substitution, favoring para-bromination .

Monitor reaction progress via TLC (hexane:EtOAc = 9:1) and isolate intermediates promptly to avoid side-product accumulation.

Stability and Storage

Q. Q3: What are the stability concerns for this compound under varying storage conditions?

A:

- Light sensitivity : The aryl bromide bond is prone to photolytic cleavage. Store in amber vials at –20°C under inert gas (N₂/Ar) .

- Moisture : The trifluoroethoxy group may hydrolyze in acidic/alkaline conditions. Use anhydrous solvents (e.g., dried DCM) during handling.

- Thermal stability : Decomposition above 150°C; avoid prolonged heating during rotary evaporation.

Advanced Applications in Cross-Coupling

Q. Q4: How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?

A: The bromine atom serves as a handle for palladium-catalyzed coupling. Example protocol:

Catalyst system : Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in a 1,4-dioxane/H₂O (3:1) mixture.

Conditions : Heat at 90°C for 12–24 hours with aryl boronic acids to form biaryl derivatives .

Challenges : Steric hindrance from the tert-butyl group may reduce coupling efficiency. Optimize by using bulkier ligands (e.g., SPhos) or microwave-assisted heating.

Data Contradiction Analysis

Q. Q5: Conflicting reports exist on the compound’s solubility in polar aprotic solvents. How can this be resolved experimentally?

A: Discrepancies may arise from impurities or solvent grade variations. Methodological steps:

Purification : Recrystallize from ethanol/water (70:30) to ≥99% purity (HPLC).

Solubility testing : Use standardized solvents (e.g., anhydrous DMSO, DMF) and quantify via UV-Vis at λₘₐₓ ≈ 260 nm.

Control experiments : Compare with structurally similar compounds (e.g., 4-Bromo-3-(trifluoroethoxy)benzoic acid) to isolate substituent effects .

Mechanistic Studies

Q. Q6: What computational methods validate the regioselectivity of bromination in this compound?

A:

- DFT calculations : Model the electrophilic attack using Gaussian09 at the B3LYP/6-31G(d) level. The para-position shows lower activation energy due to steric and electronic effects from the tert-butyl group.

- Hammett substituent constants : The tert-butyl group (+I effect) deactivates the ring but directs bromine para via steric hindrance .

- NPA charges : Natural Population Analysis reveals higher electron density at the para-position compared to ortho/meta .

Analytical Method Development

Q. Q7: How to distinguish this compound from its 3-bromo isomer using spectroscopic techniques?

A:

- ¹H NMR : The tert-butyl group’s proximity in the 2-position splits aromatic protons into distinct doublets (J ≈ 8 Hz for para-bromo vs. J ≈ 2 Hz for meta).

- ¹⁹F NMR : Trifluoroethoxy –CF₃ shows a triplet (J = 8–10 Hz) with coupling to adjacent protons.

- X-ray crystallography : Definitive confirmation of regiochemistry via crystal structure analysis .

Functionalization Pathways

Q. Q8: What strategies enable further derivatization of this compound for drug discovery?

A:

- Nucleophilic displacement : Replace bromine with amines (e.g., piperidine) under Buchwald-Hartwig conditions.

- Carbonylation : Use CO gas and Pd catalysts to synthesize ketone or ester derivatives.

- Click chemistry : Introduce azide groups via SNAr for CuAAC reactions with alkynes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.